

Solubility Profiling of Benzo[f]quinolin-5-amine: Technical Analysis & Experimental Framework

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Compound of Interest

Compound Name: *benzo[f]quinolin-5-amine*

CAS No.: 873414-73-4

Cat. No.: B6257770

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Executive Summary

Benzo[f]quinolin-5-amine (CAS: 873414-73-4) represents a distinct class of aza-polycyclic aromatic hydrocarbons (aza-PAHs).[1][2] Its physicochemical behavior is governed by a competitive duality: the substantial hydrophobicity of its tricyclic aromatic core versus the hydrogen-bonding potential of its primary amine and pyridine nitrogen.[2]

This technical guide provides a comprehensive solubility profile, contrasting polar and non-polar solvent interactions. It establishes a standardized experimental framework for researchers to quantify solubility limits, critical for optimizing synthesis purification, liquid-phase assays, and pharmaceutical formulation.[1]

Part 1: Chemical Profile & Physicochemical Drivers[1][2]

Understanding the solubility of **Benzo[f]quinolin-5-amine** requires analyzing its structural determinants. The molecule consists of a fused benzene-pyridine-naphthalene system (benzo[f]quinoline) substituted with an amino group at the 5-position.[1][2]

Structural Determinants of Solubility

Property	Value / Characteristic	Implication for Solubility
Molecular Structure	Tricyclic Aromatic + Primary Amine	High lipophilicity with localized polarity.[1][2]
Molecular Weight	194.23 g/mol	Moderate size; packing energy influences solid-state lattice stability.[1][2]
Predicted LogP	~2.8 – 3.2 (Estimated)	Indicates strong preference for organic/lipid phases over water.[2]
H-Bond Donors	1 (-NH ₂)	Facilitates solubility in alcohols (Ethanol, Methanol).[2]
H-Bond Acceptors	2 (Pyridine N, Amine N)	Enhances solubility in polar aprotic solvents (DMSO, DMF).
pKa (Conjugate Acid)	~5.0 – 6.0 (Pyridine ring)	pH-Dependent Solubility: Insoluble in neutral water; highly soluble in dilute acids (HCl) due to protonation.[2]

Part 2: Solubility Landscape (Polar vs. Non-Polar)

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by structural analog analysis (e.g., 8-aminoquinoline, benzo[f]quinoline).

Polar Solvents

The amine group allows for hydrogen bonding, making polar organic solvents viable vehicles, particularly those with high dielectric constants.

- Water (

): Insoluble (Neutral pH). The hydrophobic effect of the 3-ring system overwhelms the hydration potential of the single amine group.

- Optimization: Solubility increases drastically at $\text{pH} < 4.0$ via protonation of the pyridine nitrogen ().
- Methanol / Ethanol: Moderately Soluble. Short-chain alcohols can solvate the amine group via H-bonding while accommodating the aromatic rings.^{[1][2]} Heating is often required to disrupt the crystal lattice.
- DMSO / DMF: Highly Soluble. These dipolar aprotic solvents effectively disrupt intermolecular stacking and interact strongly with the amine protons.^{[1][2]} Ideal for stock solutions (>10 mM).

Non-Polar & Intermediate Solvents

The tricyclic core drives interaction with non-polar solvents via Van der Waals forces and stacking.^{[1][2]}

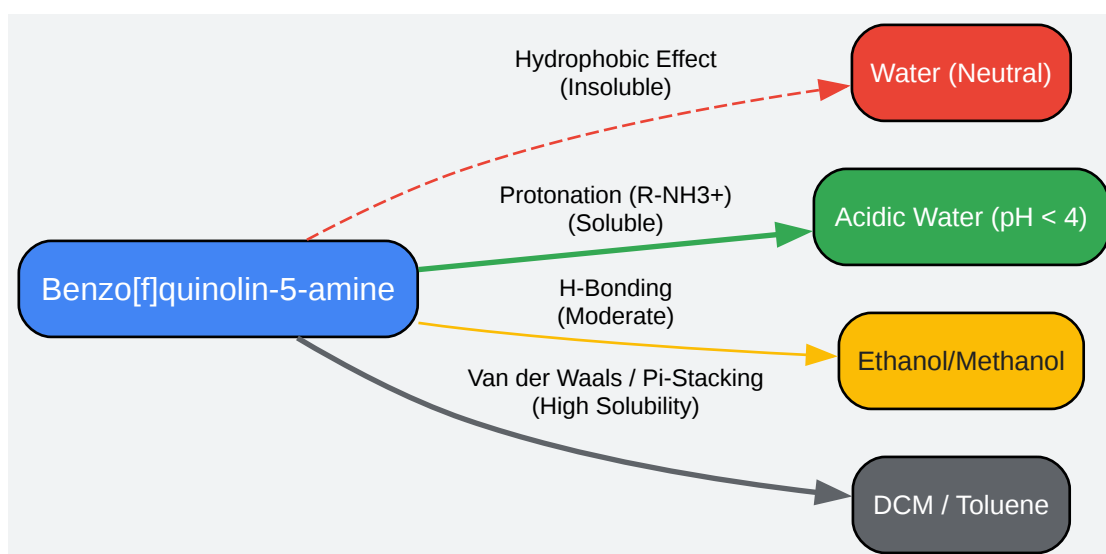
- Hexane / Heptane: Sparingly Soluble. While non-polar, the crystal lattice energy of the amino-substituted solid often resists dissolution in aliphatic hydrocarbons.
- Dichloromethane (DCM) / Chloroform: Highly Soluble. These solvents offer an excellent balance, solvating the aromatic core while interacting with the amine's lone pairs.
- Toluene: Soluble. Favorable interactions between the solvent and the solute's aromatic rings make this a preferred solvent for recrystallization.^{[1][2]}

Summary Data Table (Predicted Ranges)

Solvent Class	Specific Solvent	Solubility Rating	Primary Interaction Mechanism
Polar Protic	Water (pH 7)	< 0.1 mg/mL (Poor)	Hydrophobic repulsion dominates.[1][2]
Polar Protic	Ethanol	5 – 15 mg/mL (Mod)	H-bonding + Dipole interactions.[1][2]
Polar Aprotic	DMSO	> 50 mg/mL (High)	Dipole-dipole + H-bond acceptance.[1][2]
Non-Polar	Hexane	< 1 mg/mL (Poor)	Weak Van der Waals vs. High Lattice Energy.[2]
Chlorinated	Dichloromethane	> 20 mg/mL (High)	Dispersion forces + weak H-bonding.[1][2]
Aromatic	Toluene	10 – 25 mg/mL (Good)	Stacking.[1][2]

Part 3: Solvation Mechanism Visualization

The following diagram illustrates the competitive forces governing **Benzo[f]quinolin-5-amine** solubility.



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Caption: Competitive solvation forces.[1] Protonation or lipophilic interaction drives solubility, while neutral water rejects the hydrophobic core.

Part 4: Standardized Experimental Protocol

To generate precise quantitative data (e.g., for regulatory filing or process scale-up), use the Saturation Shake-Flask Method coupled with HPLC-UV detection.[1][2]

Phase 1: Preparation & Equilibration[1][2]

- Excess Addition: Add solid **Benzo[f]quinolin-5-amine** in excess to 5 mL of the target solvent in a borosilicate glass vial.
- Agitation: Place vials in a thermodynamic shaker bath at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$.
- Equilibration Time: Shake at 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

Phase 2: Phase Separation & Sampling[1][2]

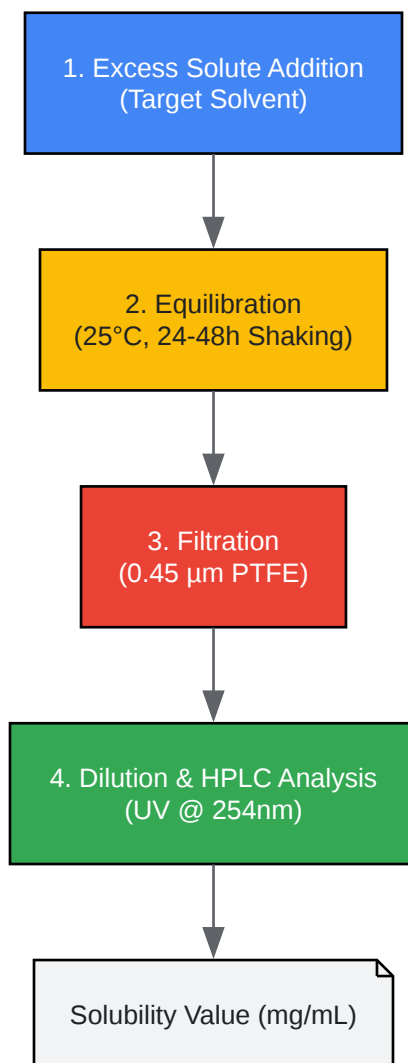
- Filtration: Pass the supernatant through a $0.45\ \mu\text{m}$ PTFE syringe filter (pre-saturated to prevent adsorption losses).
 - Note: Use Nylon filters for aqueous/polar solvents if PTFE is incompatible, though PTFE is generally safe for this compound.
- Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to bring the concentration within the linear range of the detector.

Phase 3: Quantification (HPLC-UV)[1][2]

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, $4.6 \times 100\ \text{mm}$, $3.5\ \mu\text{m}$).
- Mobile Phase: Isocratic 60:40 Acetonitrile : Water (with 0.1% Formic Acid to maintain ionization).
- Wavelength: Detection at 254 nm (aromatic absorption max).

- Calculation: Determine concentration () using a 5-point calibration curve of the standard.

Workflow Diagram



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Caption: Step-by-step saturation shake-flask methodology for accurate solubility determination.

Part 5: Implications for Drug Development & Synthesis[1][2] Purification Strategy

- Recrystallization: The solubility differential between Toluene (hot: soluble, cold: less soluble) and Hexane (insoluble) suggests a Toluene/Hexane anti-solvent system is ideal for purifying crude material.
- Acid-Base Extraction: Dissolve the crude amine in dilute HCl (aqueous phase), wash with Ethyl Acetate (removes non-basic impurities), then basify with NaOH to precipitate the pure **Benzo[f]quinolin-5-amine**.^[1]

Formulation

For biological assays, avoid aqueous buffers. Prepare a 1000x stock solution in DMSO. When dosing into cell media, ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, and watch for microprecipitation due to the "crash-out" effect in aqueous media.

References

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Sources

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